1-(5-Methylisoxazol-3-yl)pentan-1-one
Description
1-(5-Methylisoxazol-3-yl)pentan-1-one is a ketone derivative featuring a 5-methylisoxazole moiety linked to a pentan-1-one chain. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers distinct electronic and steric properties to the compound.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)pentan-1-one |
InChI |
InChI=1S/C9H13NO2/c1-3-4-5-9(11)8-6-7(2)12-10-8/h6H,3-5H2,1-2H3 |
InChI Key |
SXXWIVNZCCJDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=NOC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylisoxazol-3-yl)pentan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitroisoxazole with pentanone in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1-(5-Methylisoxazol-3-yl)pentan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylisoxazol-3-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Therapeutic Applications
1-(5-Methylisoxazol-3-yl)pentan-1-one has been investigated for its potential in treating various medical conditions due to its interaction with biological targets. Below are notable applications:
Pain Management
Research indicates that compounds similar to 1-(5-Methylisoxazol-3-yl)pentan-1-one may exhibit analgesic properties. A patent describes the use of related compounds in treating FAAH-mediated disorders, including chronic pain and neuropathic pain, suggesting that this compound could be beneficial in pain management therapies .
Neurological Disorders
The compound's ability to interact with the endocannabinoid system positions it as a candidate for addressing neurological disorders such as anxiety and depression. Its pharmacological profile suggests potential efficacy in modulating mood and cognitive functions .
Anti-inflammatory Activity
Studies on Mannich bases, which include derivatives of 1-(5-Methylisoxazol-3-yl)pentan-1-one, have demonstrated anti-inflammatory activities. These compounds have been evaluated for their ability to inhibit COX enzymes, which play a crucial role in the inflammatory process .
Antimicrobial Properties
The biological activity of isoxazole derivatives often extends to antimicrobial effects. While direct evidence for 1-(5-Methylisoxazol-3-yl)pentan-1-one is sparse, similar compounds have shown efficacy against various bacterial strains, indicating a potential area for future research.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of compounds related to 1-(5-Methylisoxazol-3-yl)pentan-1-one:
Mechanism of Action
The mechanism of action of 1-(5-Methylisoxazol-3-yl)pentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 1-(5-Methylisoxazol-3-yl)pentan-1-one, the following compounds are analyzed:
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one
This compound replaces the 5-methylisoxazole group with a benzodioxole ring. Key differences include:
- Physical Properties : Exists as a pale yellow oil at room temperature, soluble in chloroform, and requires inert atmospheric storage .
- Applications : Serves as an intermediate in synthesizing nervous system stimulants, highlighting its pharmacological relevance .
I-6501 and I-6502
These ethyl benzoate derivatives share a pentyl chain but differ in substituents:
- I-6501: Contains a thioether (S-linked) bridge and a 3-methylisoxazol-5-ylamino group.
- I-6502: Features an ether (O-linked) bridge with the same amino-isoxazole moiety.
- Key Contrasts :
I-6602 and I-6702
- I-6602 : Incorporates a propoxy-ethoxy linker and a 3-methylisoxazole group, optimizing steric bulk for specific interactions.
- I-6702: Replaces the isoxazole with a 1,3-dioxo-isoquinoline moiety, introducing a rigid, planar aromatic system.
- These structural variations underscore the role of substituents in tuning solubility, stability, and bioactivity .
Comparative Analysis Table
Research Findings and Implications
- Structural Flexibility : The pentan-1-one chain in 1-(5-Methylisoxazol-3-yl)pentan-1-one provides a flexible scaffold for functionalization, as seen in I-6501/I-6502 derivatives optimized for bioactivity .
- Electron-Donating Effects: The methylisoxazole group’s electron-rich nature may enhance nucleophilic reactivity compared to benzodioxole or isoquinoline systems, influencing reaction pathways in synthetic chemistry.
- Pharmacological Potential: While 1-(Benzodioxol-5-yl)pentan-1-one is explicitly linked to nervous system stimulants , the methylisoxazole analog could explore anti-inflammatory or antimicrobial applications, given isoxazole’s prevalence in such drugs.
Biological Activity
1-(5-Methylisoxazol-3-yl)pentan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 1-(5-Methylisoxazol-3-yl)pentan-1-one
- Molecular Formula : C10H13N1O1
- Molecular Weight : 165.22 g/mol
- CAS Number : [Not specified]
The biological activity of 1-(5-Methylisoxazol-3-yl)pentan-1-one is primarily attributed to its interaction with various biological targets. Research has indicated that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of 1-(5-Methylisoxazol-3-yl)pentan-1-one against various strains of bacteria and fungi. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
In vitro experiments assessed the anti-inflammatory properties of the compound by measuring cytokine release in macrophage cell lines. Results indicated a marked decrease in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases.
Case Study 3: Cytotoxicity in Cancer Cells
Research involving cancer cell lines showed that 1-(5-Methylisoxazol-3-yl)pentan-1-one could induce apoptosis. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
